![molecular formula C10H18ClNS B1521564 2-(1-Amino-2-ethylbutyl)thiophene hydrochloride CAS No. 1193387-61-9](/img/structure/B1521564.png)
2-(1-Amino-2-ethylbutyl)thiophene hydrochloride
Overview
Description
2-(1-Amino-2-ethylbutyl)thiophene hydrochloride is a chemical compound with the molecular formula C10H18ClNS and a molecular weight of 219.78 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-ethylbutyl)thiophene hydrochloride typically involves the reaction of thiophene with appropriate reagents to introduce the amino and ethylbutyl groups. One common method is the alkylation of thiophene using ethylbutylamine followed by chlorination to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled conditions to optimize the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Amino-2-ethylbutyl)thiophene hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the provided search results do not offer comprehensive information specifically on the applications of "2-(1-Amino-2-ethylbutyl)thiophene hydrochloride." However, based on the available data, here's what can be gathered:
1. Basic Information and Properties:
- Chemical Identifiers: The compound is identified by CAS number 1193387-61-9 . Other names include this compound, 2-ethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride .
- Molecular Formula: C10H18ClNS
- Related Compounds: It is related to CID 43186713, which is 2-(1-Amino-2-ethylbutyl)thiophene .
2. Safety and Hazards
- GHS Classification: According to one notification to the ECHA C&L Inventory, the compound is associated with the following hazards :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
3. General Information on Thiophenes
- "this compound" is listed among other thiophene compounds .
- Thiophenes, in general, are used in the synthesis of biological active thiophene-containing heterocycles, conjugates, or hybrids .
4. Potential Research Areas
- Aminopeptidase Inhibitors: Derivatives of 2-amino-ethanethiol are noted as aminopeptidase inhibitors, potentially prolonging the effects of neuropeptides and opioid peptides, which could have implications in analgesia and hormonal/behavioral effects .
- Antiproliferative activity: Research has shown that modified 2-aminothiophenes have antiproliferative properties against certain cancer cell lines .
Mechanism of Action
The mechanism by which 2-(1-Amino-2-ethylbutyl)thiophene hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(1-Amino-2-ethylbutyl)thiophene hydrochloride is similar to other thiophene derivatives, such as 2-(1-aminoethyl)thiophene hydrochloride and 2-(1-aminopropyl)thiophene hydrochloride. The presence of the ethylbutyl group distinguishes it from other thiophene derivatives and contributes to its distinct chemical properties and biological activities.
Biological Activity
2-(1-Amino-2-ethylbutyl)thiophene hydrochloride is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiophene Derivatives
Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiproliferative, antiviral, and anti-inflammatory effects. The specific compound this compound is part of a larger class of 2-aminothiophenes that have been explored for their medicinal properties. Recent studies have highlighted their potential as drug candidates due to their selective inhibition mechanisms and favorable pharmacokinetic profiles .
Antiproliferative Properties
Research has indicated that certain thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, Khalifa and Algothami (2020) reported that 2-aminothiophenes showed promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(1-Amino-2-ethylbutyl)thiophene | HepG2 | 214.09 |
Reference Compound (Galunisertib) | HepG2 | 0.17 |
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been well documented. A study highlighted the effectiveness of various substituted thiophenes against bacterial strains, suggesting that modifications in the thiophene structure can enhance antimicrobial activity. The presence of amino groups was particularly noted to increase efficacy against Gram-positive bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, it has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's structure allows it to fit into receptor binding sites effectively, leading to altered cellular responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiophene derivatives. Modifications at various positions on the thiophene ring can significantly influence biological activity:
- Position 3 Substitution : Introduction of cyano groups at the C3 position has been associated with enhanced antiproliferative activity.
- Cycloalkyl Groups : The presence of cyclopentyl groups in certain derivatives has shown improved binding affinity to target proteins .
Case Studies
Several case studies have documented the pharmacological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound inhibited growth in MCF-7 cells with an IC50 value comparable to established chemotherapeutics.
- Antimicrobial Efficacy : In vitro tests showed that modified thiophenes exhibited potent activity against resistant strains of bacteria, making them candidates for further development as antibiotics.
Properties
IUPAC Name |
2-ethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-3-8(4-2)10(11)9-6-5-7-12-9;/h5-8,10H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHVWTQNTNGRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-61-9 | |
Record name | 2-Thiophenemethanamine, α-(1-ethylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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